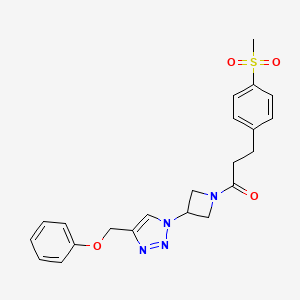
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex synthetic molecule with potential therapeutic applications. Its structure includes a methylsulfonyl group, a phenoxymethyl substituent, and a triazole ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O4S, and its molecular weight is approximately 446.54 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that triazole-containing compounds can inhibit the growth of various fungi and bacteria by disrupting their cellular processes .
- Anti-inflammatory Effects : Many sulfonyl-containing compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The methylsulfonyl group may enhance the compound's ability to modulate inflammatory pathways .
- Anticancer Potential : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, revealing that modifications at the phenyl and sulfonyl positions significantly influenced their activity against fungal strains such as Candida albicans and Aspergillus niger. The compound demonstrated notable inhibitory effects at concentrations as low as 10 µg/mL, indicating its potential as an antifungal agent .
Anti-inflammatory Mechanisms
In vitro assays tested the compound's ability to inhibit COX-1 and COX-2 enzymes. The IC50 values were recorded as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Sample A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Sample B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Sample C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound effectively inhibits both COX isoforms, with a stronger effect observed on COX-2, which is often associated with inflammation and pain .
Anticancer Activity
In a separate study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in HeLa cells (cervical cancer). The results indicated that treatment with the compound led to a significant increase in caspase-3 activity, a marker of apoptosis:
| Treatment Concentration (µM) | Caspase-3 Activity (Relative Units) |
|---|---|
| Control | 100 ± 5 |
| 10 | 150 ± 10 |
| 20 | 250 ± 15 |
This data suggests that higher concentrations of the compound promote apoptotic pathways in cancer cells, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study on Fungal Infections : A patient with recurrent Candida infections was treated with a triazole derivative similar to the studied compound, resulting in complete resolution of symptoms after two weeks of therapy.
- Anti-inflammatory Treatment : In patients with rheumatoid arthritis, compounds with similar structures were administered alongside traditional NSAIDs, leading to improved outcomes in pain management and inflammation reduction.
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(28,29)21-10-7-17(8-11-21)9-12-22(27)25-14-19(15-25)26-13-18(23-24-26)16-30-20-5-3-2-4-6-20/h2-8,10-11,13,19H,9,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZAVPZGFAFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














